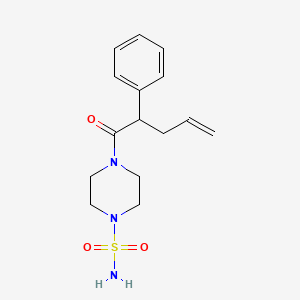![molecular formula C19H24F3N3O3 B7078659 N'-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide](/img/structure/B7078659.png)
N'-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyloxy group, a trifluoroethyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using trifluoroethyl iodide.
Cyclohexyloxy Group Addition: The cyclohexyloxy group is typically added through an etherification reaction using cyclohexanol and a suitable activating agent such as tosyl chloride.
Oxamide Formation: The final step involves the formation of the oxamide linkage through the reaction of the intermediate with oxalyl chloride and subsequent reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders due to its isoquinoline core.
Materials Science: Use in the development of novel materials with unique electronic properties due to the presence of trifluoroethyl and cyclohexyloxy groups.
Biological Studies: Investigation of its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can interact with neurotransmitter receptors, potentially modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]carboxamide: Similar structure but with a carboxamide group instead of an oxamide group.
N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide: Contains an acetamide group instead of an oxamide group.
Uniqueness
N’-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the oxamide linkage provides additional sites for hydrogen bonding and potential interactions with biological targets.
Properties
IUPAC Name |
N'-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c20-19(21,22)12-25-10-9-15-13(11-25)5-4-8-16(15)23-17(26)18(27)24-28-14-6-2-1-3-7-14/h4-5,8,14H,1-3,6-7,9-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBZLVYTBDBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ONC(=O)C(=O)NC2=CC=CC3=C2CCN(C3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-fluoro-3-methyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7078603.png)
![1-(2-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7078612.png)
![3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7078620.png)
![(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-yl]methanone](/img/structure/B7078626.png)

![4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B7078641.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7078652.png)

![1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7078672.png)

![(2-Chloro-4-methylphenyl)-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7078679.png)
